molecular formula C3H4N2OS B1301287 5-Methyl-1,3,4-oxadiazole-2-thiol CAS No. 31130-17-3

5-Methyl-1,3,4-oxadiazole-2-thiol

Cat. No.: B1301287
CAS No.: 31130-17-3
M. Wt: 116.14 g/mol
InChI Key: ZVGKPQCCKGLQPB-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and a sulfur atom in a five-membered ring. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole core have been reported to interact with a broad spectrum of biological targets, including enzymes, nucleic acids, and globular proteins . They have shown a wide range of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Mode of Action

1,3,4-oxadiazole derivatives have been found to exhibit their effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions can lead to antiproliferative effects, contributing to their potential as anticancer agents .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been shown to interact with various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation . These interactions can influence multiple biochemical pathways, leading to a broad spectrum of pharmacological activities .

Pharmacokinetics

The oral bioavailability predictors such as lipophilicity (logp), ionization constant (pka), solubility (logs) and permeability (logd) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values, while, the computed aqueous solubility (6.46 μg/mL) was lower than that found experimentally (65.00 μg/mL) .

Result of Action

1,3,4-oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .

Action Environment

It’s worth noting that the compound remained stable under various photolytic and ph stress conditions . The compound exhibited degradation under oxidative and thermal stress .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3,4-oxadiazole-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA synthesis and cell proliferation . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their function and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . For instance, the compound’s thiol group can interact with cysteine residues in enzymes, resulting in enzyme inhibition . Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also result in the formation of reactive intermediates, which can contribute to its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . Additionally, this compound can be transported across cell membranes through passive diffusion .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the thiol group of this compound can undergo oxidation, leading to the formation of disulfide bonds and influencing its localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for 5-Methyl-1,3,4-oxadiazole-2-thiol involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol
  • 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
  • 5-Methyl-1,3,4-thiadiazole-2-thiol

Uniqueness

5-Methyl-1,3,4-oxadiazole-2-thiol is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds. Its methyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-methyl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c1-2-4-5-3(7)6-2/h1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGKPQCCKGLQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365839
Record name 5-Methyl-[1,3,4]oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31130-17-3
Record name 5-Methyl-[1,3,4]oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-oxadiazole-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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